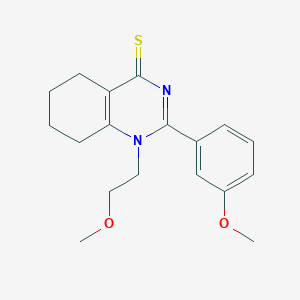

1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

CAS No.: 831245-63-7

Cat. No.: VC4756727

Molecular Formula: C18H22N2O2S

Molecular Weight: 330.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 831245-63-7 |

|---|---|

| Molecular Formula | C18H22N2O2S |

| Molecular Weight | 330.45 |

| IUPAC Name | 1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

| Standard InChI | InChI=1S/C18H22N2O2S/c1-21-11-10-20-16-9-4-3-8-15(16)18(23)19-17(20)13-6-5-7-14(12-13)22-2/h5-7,12H,3-4,8-11H2,1-2H3 |

| Standard InChI Key | NHLTXAFCWMDKLG-UHFFFAOYSA-N |

| SMILES | COCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)OC |

Introduction

Overview of Quinazoline Derivatives

Quinazoline derivatives are heterocyclic compounds widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound mentioned appears to be a tetrahydroquinazoline derivative with methoxyethyl and methoxyphenyl substituents, as well as a thione functional group.

Structural Features

The compound "1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione" can be broken down into the following structural components:

-

Tetrahydroquinazoline Core: A bicyclic structure that includes a fused benzene and pyrimidine ring.

-

Thione Group (-C=S): Located at the 4-position of the quinazoline ring, suggesting potential reactivity or biological activity.

-

Substituents:

-

2-Methoxyethyl group attached to position 1.

-

3-Methoxyphenyl group attached to position 2.

-

Potential Applications

Quinazoline-based compounds with thione groups have been explored for:

-

Pharmacological Activities: Many derivatives exhibit anticancer, antibacterial, and antifungal properties due to their ability to interact with biological targets such as enzymes or DNA.

-

Catalysis: The thione functional group can act as a ligand in coordination chemistry.

-

Material Science: Some quinazoline derivatives are used in the development of organic semiconductors.

Synthesis Pathways

Although no specific synthesis route is available for this compound in the search results, similar compounds are typically synthesized through:

-

Cyclization reactions involving anthranilic acid derivatives and carbonyl compounds.

-

Thiolation of quinazolinone intermediates using reagents like phosphorus pentasulfide or Lawesson's reagent.

Analytical Techniques

To confirm the structure and purity of such compounds, the following methods are commonly employed:

-

NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to methoxy groups, aromatic rings, and thione functionality.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To detect characteristic C=S stretching vibrations (~1200–1400 cm⁻¹).

-

X-ray Crystallography: For detailed structural elucidation.

Data Table Example

| Property | Expected Observation |

|---|---|

| Molecular Formula | C17H20N2O2S |

| Molecular Weight | ~316 g/mol |

| Functional Groups | Methoxy (-OCH₃), Thione (-C=S), Aromatic |

| Solubility | Likely soluble in polar organic solvents |

| Analytical Techniques | NMR, IR, MS |

Future Research Directions

To explore this compound further:

-

Investigate its biological activity against specific cell lines or pathogens.

-

Study its chemical reactivity for potential applications in drug design or catalysis.

-

Develop computational models to predict its pharmacokinetics and toxicity.

If you have access to more specific databases or journals that might provide additional insights into this compound, they could be consulted for further details.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume